tert-Butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate
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Overview
Description
tert-Butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate is a bicyclic compound with the molecular formula C10H18N2O2 and a molecular weight of 198.266 g/mol. This compound is known for its unique structure, which includes a tert-butyl group, an amino group, and a bicyclic azabicyclohexane core. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.
Preparation Methods
There are several synthetic routes to prepare tert-Butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate. One of the most commonly used methods is the Mannich reaction, which involves the condensation of a carbonyl compound, formaldehyde, and a primary or secondary amine. Specifically, the synthesis includes the reaction between tropinone, formaldehyde, and tert-butylamine. Other methods include catalytic hydrogenation and Grignard reactions. Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles.
Cycloaddition: The compound can participate in [2 + 2] cycloaddition reactions under photochemical conditions, leading to the formation of new bicyclic structures
Common reagents and conditions used in these reactions include UV light for photochemical reactions, hydrogen gas for reduction, and various oxidizing agents for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, particularly in the development of new bicyclic structures
Medicinal Chemistry: The compound is used in the preparation of substituted piperidines, which are important in drug development.
Photochemistry: It participates in photochemical reactions, especially [2 + 2] cycloadditions, to create new chemical entities
Biomedical Imaging: Derivatives of this compound can be labeled with fluorescent or radioactive tags for imaging studies, enhancing imaging contrast and localization
Mechanism of Action
The mechanism of action of tert-Butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its ability to participate in various chemical reactions due to its unique structure. The bicyclic core and functional groups allow it to interact with different molecular targets and pathways. For instance, in photochemical reactions, the compound absorbs UV light, leading to the formation of reactive intermediates that can undergo cycloaddition .
Comparison with Similar Compounds
tert-Butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate can be compared with other similar compounds such as:
tert-Butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate: This compound has a hydroxyl group instead of an amino group, which affects its reactivity and applications.
tert-Butyl N-(2-azabicyclo[2.1.1]hexan-4-yl)carbamate:
The uniqueness of this compound lies in its specific combination of functional groups and bicyclic structure, making it a versatile compound for various research applications.
Properties
IUPAC Name |
tert-butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-6-10(11)4-7(12)5-10/h7H,4-6,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLACRHRFMGHJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2361636-63-5 |
Source
|
Record name | tert-butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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